11-Methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is a complex organic compound characterized by a unique tricyclic structure that incorporates multiple nitrogen atoms and a sulfur atom within its framework. Its molecular formula is with a molecular weight of 190.20 g/mol. This compound is of significant interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur in their cyclic structures. It is synthesized through multi-step organic reactions that often involve cyclization processes to form its distinctive tricyclic architecture. The compound's unique properties arise from its intricate molecular structure, making it a valuable subject for research in organic synthesis and pharmacology.
The synthesis of 11-Methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves several key steps:
Industrial synthesis may utilize techniques like continuous flow reactors to improve scalability and efficiency. The use of automated synthesis systems can also streamline the production process while ensuring high-quality output .
The molecular structure of 11-Methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is characterized by:
Property | Value |
---|---|
Molecular Formula | C9H10N4O |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 11-methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one |
InChI | InChI=1S/C9H10N4O/c1-5-10-9-11-8(14)6-3-2-4-7(6)13(9)12-5/h2-4H2,1H3,(H,10,11,12,14) |
InChI Key | GVWMFHKCJYORCG-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN2C3=C(CCC3)C(=O)NC2=N1 |
11-Methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one can undergo various chemical reactions:
The choice of reagents and reaction conditions (temperature and solvent) significantly influences the outcomes of these reactions . The major products formed depend on the specific conditions applied during the reactions.
The mechanism of action for 11-Methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one involves its interaction with specific molecular targets within biological systems:
The compound typically exists as a solid at room temperature with specific melting points depending on purity levels.
Key chemical properties include:
11-Methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has diverse applications in scientific research:
This compound's unique structure and properties make it a focal point for ongoing research in various scientific disciplines aimed at discovering new applications and enhancing existing methodologies in synthesis and drug development .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 7759-46-8
CAS No.: 53905-12-7
CAS No.: 55337-75-2